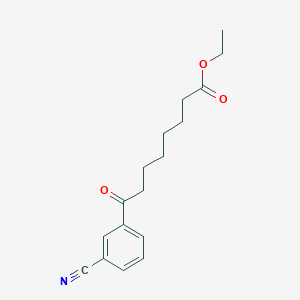

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

Description

BenchChem offers high-quality Ethyl 8-(3-cyanophenyl)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(3-cyanophenyl)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-cyanophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGYMPWFPQEZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292400 | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-66-8 | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

CAS Number: 951885-66-8

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring a central eight-carbon aliphatic chain, flanked by an ethyl ester and a 3-cyanophenyl ketone. This unique architecture, combining a keto-ester functionality with a cyano-aromatic moiety, positions it as a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites—the ester, the ketone, and the nitrile group on an aromatic ring—offers a versatile platform for the construction of more complex molecular frameworks. Such structures are of significant interest in medicinal chemistry and materials science, where the cyanophenyl group can act as a polar-functional handle or a precursor to other functional groups, and the keto-ester chain can be involved in a variety of cyclization and derivatization reactions. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures.

Physicochemical Properties

While specific experimental data for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is not widely available in the public domain, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₇H₂₁NO₃ | Calculated from structure |

| Molecular Weight | 287.35 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar long-chain aryl ketones |

| Boiling Point | > 300 °C (at atmospheric pressure) | Estimated based on high molecular weight and polarity |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Polarity of the molecule suggests solubility in organic solvents. |

| Stability | Stable under standard laboratory conditions. Hydrolysis of the ester may occur under strong acidic or basic conditions. | General stability of esters and ketones. |

Synthesis and Mechanism

The most logical and industrially scalable synthetic route to Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is the Friedel-Crafts acylation of benzonitrile with a suitable acylating agent derived from a C8 dicarboxylic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2][3][4][5]

The overall reaction scheme involves two key precursors: 3-cyanobenzoyl chloride and ethyl hydrogen octanedioate (or a related derivative like ethyl 8-chloro-8-oxooctanoate). Given the structure of the target molecule, a more direct approach involves the acylation of benzonitrile with an acyl chloride derived from a mono-esterified C8 dicarboxylic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

-

Preparation of the Acylating Agent: Mono-esterification of a C8 dicarboxylic acid, such as suberic acid, followed by conversion to the corresponding acyl chloride.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with benzonitrile in the presence of a Lewis acid catalyst.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate

-

Mono-esterification of Suberic Acid: Reflux a mixture of suberic acid (1 equivalent) with an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction progress can be monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure, and the resulting monoester is purified.

-

Conversion to Acyl Chloride: The purified ethyl hydrogen suberate (1 equivalent) is then reacted with thionyl chloride or oxalyl chloride (1.1 equivalents) in an inert solvent like dichloromethane at room temperature. The reaction is typically stirred for several hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add benzonitrile (1.5 equivalents).

-

Addition of Acylating Agent: A solution of ethyl 8-chloro-8-oxooctanoate (1 equivalent) in the same dry solvent is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts Acylation.

Analytical Characterization (Predicted)

The structural confirmation of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the range of 7.5-8.2 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Ethyl Ester Group: A quartet around 4.1 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group).

-

Aliphatic Chain: Multiple multiplets in the range of 1.3-3.0 ppm corresponding to the six methylene groups of the octanoate chain. The methylene group adjacent to the ketone (C7) would be expected to be a triplet around 2.9-3.1 ppm, while the methylene group adjacent to the ester (C2) would be a triplet around 2.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals in the downfield region: one around 198-200 ppm for the ketone and another around 173 ppm for the ester.

-

Nitrile Carbon: A signal around 118 ppm.

-

Aromatic Carbons: Multiple signals between 112 and 138 ppm.

-

Ethyl Ester Carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).

-

Aliphatic Carbons: A series of signals in the range of 24-40 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2230 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1690 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.[6]

-

C-O Stretch (Ester): An absorption band in the region of 1250-1100 cm⁻¹.[6]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 287. Key fragmentation patterns would likely involve cleavage at the keto and ester functionalities, leading to characteristic fragment ions.

Potential Applications in Research and Development

While specific applications for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate have not been extensively documented, its structural motifs suggest significant potential in several areas of chemical research and drug discovery.

Medicinal Chemistry

The cyanophenyl group is a common pharmacophore in drug design.[7] The nitrile functionality can participate in hydrogen bonding interactions with biological targets and can also serve as a bioisostere for other functional groups. Furthermore, the keto-ester moiety is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many classes of therapeutic agents.[8][9] Keto-esters have been identified as key intermediates in the development of anticancer, anti-inflammatory, and antiviral agents.[9]

Diagram of Potential Derivatizations for Drug Discovery

Caption: Potential synthetic modifications of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate for drug discovery.

Materials Science

The rigid cyanophenyl group combined with a flexible aliphatic chain makes this molecule a potential building block for liquid crystals or other ordered materials. The polar nitrile and carbonyl groups can contribute to intermolecular interactions that influence the material's bulk properties.

Conclusion

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a molecule with considerable synthetic potential, primarily accessible through Friedel-Crafts acylation. While detailed experimental data for this specific compound is limited, its structural features and the well-established chemistry of its constituent functional groups provide a solid foundation for its synthesis and characterization. Its potential as a versatile intermediate in the development of novel pharmaceuticals and functional materials makes it a compound of interest for further investigation by the scientific community. The protocols and predicted data presented in this guide offer a starting point for researchers to explore the chemistry and applications of this intriguing molecule.

References

- Shi, W., Ma, M., & Wang, J. (2004). An efficient synthesis of aryl α-keto esters. Chinese Chemical Letters, 15(8), 911–914.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]

- An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (2012). Aurigene Pharmaceutical Services.

-

Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved from [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)

- Patent Application Publication (2002). Pub. No.: US 2002/0013497 A1.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri-St. Louis.

-

Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

- Ethyl 3-(3-cyanophenyl)

- Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574.

- S1 Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry.

-

Garg Lab - Patents & Products. (n.d.). UCLA. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ethyl 8-cyclohexyl-8-oxooctanoate. (n.d.). PubChem. Retrieved from [Link]

- Friedel-Crafts acyl

- EAS Reactions (3)

- Supporting Inform

- Ethyl cyanoacetate patented technology retrieval search results. (n.d.).

-

Ethyl 3-cyanopentanoate. (n.d.). PubChem. Retrieved from [Link]

- Process for preparing cyanoacetates. (2020).

- Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes. (2025).

- 2,4-Diketo esters: Crucial intermedi

- CN105541664A - Method for synthesizing cyanoacrylate. (n.d.).

- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate. (n.d.).

- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). PubMed.

- Infrared spectrum of ethyl ethano

- Ethyl 8-(4-tert-butylphenyl)

- Ethyl 3-oxooctano

- Biological Activities of Alkaloids: From Toxicology to Pharmacology. (2020). MDPI.

- Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232). (n.d.). PubMed.

- The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and P

- Chemistry and biological activity of natural and synthetic prenyloxycoumarins. (n.d.). PubMed.

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 8. ETHYL 8-(3-CYANOPHENYL)-8-OXOOCTANOATE,97%,ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE Suppliers & Manufacturers [chemicalregister.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate chemical structure

This technical guide details the structural analysis, synthesis, and characterization of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (CAS 951885-66-8). This compound serves as a critical intermediate in the development of functionalized aryl-ketone scaffolds, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors, receptor agonists, and PROTAC linkers.

Chemical Structure & Synthetic Methodology

Executive Summary & Chemical Identity

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional synthetic intermediate characterized by a meta-substituted benzonitrile ring linked to an ethyl ester via an 8-carbon oxo-aliphatic chain. Its structural uniqueness lies in the 8-oxo (keto) functionality at the benzylic position, which serves as a versatile handle for further derivatization (e.g., reduction to methylene or alcohol, reductive amination).

Chemical Data Table

| Property | Specification |

| IUPAC Name | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate |

| CAS Number | 951885-66-8 |

| Molecular Formula | C₁₇H₂₁NO₃ |

| Molecular Weight | 287.35 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Nitrile (–CN), Ketone (C=O), Ethyl Ester (–COOEt) |

Retrosynthetic Analysis & Strategic Planning

Designing a robust synthesis for this molecule requires navigating the chemoselectivity challenges posed by the nitrile group.

The "Deactivated Ring" Challenge

A standard Friedel-Crafts acylation of benzonitrile with ethyl suberoyl chloride is theoretically possible but practically inefficient. The nitrile group (–CN) is strongly electron-withdrawing (deactivating), making the ring sluggish to electrophilic attack. Furthermore, Lewis acids (e.g., AlCl₃) tend to complex with the nitrile nitrogen, stalling the reaction or requiring stoichiometric excess.

The "Organometallic" Solution (Recommended Route)

To bypass the deactivation issue, we employ a Negishi Cross-Coupling or a Knochel-type Organozinc addition . This approach reverses the polarity: the aromatic ring becomes the nucleophile (via metallation) and attacks the electrophilic acid chloride.

-

Nucleophile: 3-Cyanophenylzinc bromide (generated in situ).

-

Electrophile: Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride mono-ethyl ester).

-

Catalyst: Pd(PPh₃)₄ or similar Pd(0) species (optional, but enhances yields).

Reaction Pathway Visualization

The following diagram outlines the logic flow from precursors to the target, highlighting the critical intermediate steps.

Caption: Negishi coupling strategy utilizing organozinc chemistry to preserve the sensitive nitrile functionality.

Detailed Experimental Protocol

This protocol utilizes Knochel’s Turbo Grignard (iPrMgCl·LiCl) for halogen-metal exchange, followed by transmetallation to Zinc. This method tolerates the ester and nitrile groups better than standard Grignard reagents.

Reagents & Materials

-

Substrate: 3-Bromobenzonitrile (1.0 equiv).

-

Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

-

Transmetallation Agent: ZnBr₂ (1.0 M in THF, 1.2 equiv).

-

Electrophile: Ethyl 8-chloro-8-oxooctanoate (1.1 equiv).

-

Catalyst: CuCN·2LiCl (10 mol%) or Pd(PPh₃)₄ (5 mol%).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Preparation of the Organozinc Reagent:

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Charge with 3-Bromobenzonitrile (10 mmol) and anhydrous THF (20 mL).

-

Cool to -20°C .

-

Add iPrMgCl·LiCl dropwise. Stir for 1 hour at -20°C to effect Br/Mg exchange.

-

Checkpoint: Monitor by GC-MS (quench aliquot with iodine) to ensure complete consumption of starting bromide.

-

Add ZnBr₂ solution dropwise. Warm to room temperature (25°C) and stir for 30 mins. You now have 3-cyanophenylzinc bromide.

-

-

Acylation (Coupling):

-

Cool the organozinc solution to 0°C .

-

Add the catalyst (CuCN·2LiCl is preferred for acid chlorides to avoid Pd cost, though Pd works).

-

Add Ethyl 8-chloro-8-oxooctanoate (dissolved in 5 mL THF) slowly over 15 minutes.

-

Note: The exotherm must be controlled to prevent nitrile attack.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quenching & Workup:

-

Quench the reaction with saturated NH₄Cl solution (50 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification & Analytical Characterization

Achieving pharmaceutical-grade purity (>98%) requires removing the homocoupled biaryl byproducts and unreacted aliphatic chains.

Purification Workflow

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).

-

Retention: The product is moderately polar due to the ester and ketone.

Analytical Specifications

The following data confirms the structure of the isolated product.

| Method | Expected Signal / Observation | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H) | Aromatic Protons: Characteristic 3-substituted pattern (meta). |

| δ 4.12 (q, 2H), 1.25 (t, 3H) | Ethyl Ester: O-CH₂-CH₃ group. | |

| δ 2.95 (t, 2H) | α-Keto Methylene: Protons adjacent to the ketone (C7). | |

| δ 2.30 (t, 2H) | α-Ester Methylene: Protons adjacent to the ester (C2). | |

| δ 1.30–1.75 (m, 8H) | Aliphatic Chain: Internal methylenes (C3-C6). | |

| IR Spectroscopy | 2230 cm⁻¹ | Nitrile (CN) stretch (sharp, moderate). |

| 1735 cm⁻¹ | Ester (C=O) stretch. | |

| 1690 cm⁻¹ | Aryl Ketone (C=O) stretch (conjugated). | |

| LC-MS (ESI+) | [M+H]⁺ = 288.16 | Consistent with C₁₇H₂₁NO₃ + H⁺. |

Quality Control Logic

The following DOT diagram illustrates the decision tree for QC release of the intermediate.

Caption: Quality control decision tree ensuring structural integrity before downstream application.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or radical abstraction if exposed to light and air for prolonged periods.

-

Safety: The nitrile group poses a potential toxicity risk; handle in a fume hood. Avoid contact with strong acids which may hydrolyze the ester or nitrile.

References

-

Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link

-

Chemical Abstracts Service (CAS). (2025). "Entry for CAS 951885-66-8: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate." SciFinder-n. Link

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

-

Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. Link

Technical Guide: 3-Cyanophenyl Octanoate & Derivatives

The properties, synthesis, and applications of 3-cyanophenyl octanoate and its structural derivatives are detailed below. This guide synthesizes data from organic chemistry, liquid crystal material science, and pharmacological assay development to provide a comprehensive technical overview.

Executive Summary

3-Cyanophenyl octanoate (CAS: Generic 3-cyanophenyl ester scaffold) represents a specialized class of phenolic esters bridging the gap between functional material science and bio-assay development . While the para-substituted isomer (4-cyanophenyl octanoate) is a canonical mesogen in liquid crystal displays (LCDs), the meta-substituted (3-cyano) isomer offers unique utility as a kinetic probe for esterase activity and a structural disruptor in mesophase engineering.

This guide analyzes the physicochemical distinctions between these isomers, details the synthesis of the octanoate derivative, and explores its critical role as a lipophilic prodrug model and agrochemical scaffold (e.g., Bromoxynil octanoate).

Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of a lipophilic octanoyl (C8) tail attached to a cyanophenol core via an ester linkage. The position of the cyano (-CN) group dictates the electronic and steric properties:

-

Electronic Effect: The -CN group is strongly electron-withdrawing (

, -

Steric/Conformational Effect:

-

4-Cyano (Para): Linear, rod-like geometry. Promotes nematic liquid crystal phases.[1]

-

3-Cyano (Meta): Bent geometry (approx. 120°). Disrupts packing; typically lowers melting points and suppresses liquid crystallinity, making it useful as an isotropic dopant or solubilizer.

-

Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution. The following protocol is optimized for high yield and purity, essential for kinetic assays or material doping.

Reaction Scheme: 3-Cyanophenol + Octanoyl Chloride → 3-Cyanophenyl Octanoate + HCl

Step-by-Step Methodology:

-

Reagents: 3-Cyanophenol (1.0 eq), Octanoyl chloride (1.1 eq), Triethylamine (1.2 eq) as an acid scavenger, and Dichloromethane (DCM) as solvent.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Addition: Dissolve 3-cyanophenol in DCM. Cool to 0°C. Add Triethylamine. Dropwise add Octanoyl chloride over 30 mins to control exotherm.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Wash organic phase with 1M HCl (remove amine), Sat. NaHCO₃ (remove acid), and Brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel) or Recrystallization (Ethanol/Hexane) if solid.

Physicochemical Properties

The following table contrasts the predicted and observed properties of the 3-cyano isomer against its bioactive and mesogenic relatives.

| Property | 3-Cyanophenyl Octanoate (Meta) | 4-Cyanophenyl Octanoate (Para) | Bromoxynil Octanoate (Derivative) |

| Molecular Formula | C₁₅H₁₉NO₂ | C₁₅H₁₉NO₂ | C₁₅H₁₇Br₂NO₂ |

| Molecular Weight | 245.32 g/mol | 245.32 g/mol | 403.11 g/mol |

| Physical State | Viscous Oil / Low-melt Solid | Crystalline Solid | Crystalline Solid |

| Melting Point | < 25°C (Predicted) | ~52°C (Mesogenic) | 45–46°C |

| LogP (Lipophilicity) | ~4.8 | ~4.8 | 5.9 |

| Hydrolysis Rate | Moderate (k_hyd > Phenyl) | Fast (k_hyd >> Phenyl) | Slow (Steric hindrance) |

| Application | Enzyme Substrate / Dopant | Liquid Crystal (Nematic) | Herbicide |

Note: The meta-substitution prevents the efficient stacking required for high-melting crystalline lattices, often resulting in an oil at room temperature, unlike the rigid para-isomer.

Applications in Drug Development & Bioassays

Chromogenic/Fluorogenic Lipase Substrate

3-Cyanophenyl octanoate serves as a valuable substrate for profiling lipases and esterases (e.g., Candida antarctica lipase).

-

Mechanism: Upon enzymatic hydrolysis, the compound releases 3-cyanophenol .

-

Detection:

-

UV-Vis: 3-cyanophenol has a distinct absorption shift compared to the ester.

-

Fluorescence: Cyanophenols often exhibit pH-dependent fluorescence, allowing real-time kinetic monitoring.

-

-

Advantage: Unlike the ubiquitous p-nitrophenyl esters (which can be prone to spontaneous hydrolysis), cyanophenyl esters offer a balance of stability and reactivity, useful for screening libraries of hydrolases.

Prodrug Modeling (The "Bromoxynil" Case Study)

The octanoate chain renders the molecule highly lipophilic (LogP ~5-6), mimicking the strategy used in prodrug design to cross cell membranes.

-

Case Study: Bromoxynil Octanoate (3,5-dibromo-4-cyanophenyl octanoate) is a commercial herbicide.[2] The octanoate esterification increases foliar uptake significantly compared to the parent phenol. Once inside the plant, esterases cleave the octanoate to release the active inhibitor.

-

Relevance: Researchers use this scaffold to test the esterase-lability of drug delivery systems. If an enzyme can cleave 3-cyanophenyl octanoate, it is likely to cleave other lipophilic prodrugs with similar steric bulk.

Material Science: Liquid Crystal Engineering

While 4-cyanophenyl esters are famous liquid crystals (forming nematic phases used in displays), 3-cyanophenyl octanoate acts as a structural disruptor .

Mesophase Destabilization

In liquid crystal mixtures, adding a "bent" molecule like the 3-cyano isomer reduces the Nematic-Isotropic transition temperature (

-

Use Case: Formulating low-temperature LC mixtures (e.g., for outdoor displays) where crystallization at low temperatures must be avoided. The 3-cyano derivative suppresses smectic (layered) phases, promoting the more desirable nematic (fluid) phase.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how the position of the cyano group and halogenation alters the functional pathway of the molecule.

Figure 1: SAR Logic Flow. The scaffold diverges into Material Science (Para), Bio-Assays (Meta), and Agrochemicals (Brominated) based on substitution patterns.

Experimental Protocol: Hydrolytic Stability Assay

To verify the utility of 3-cyanophenyl octanoate as a substrate, the following self-validating protocol is recommended.

-

Preparation: Prepare a 10 mM stock solution of 3-cyanophenyl octanoate in Acetonitrile.

-

Buffer System: Phosphate buffer (pH 7.4, 50 mM) to mimic physiological conditions.

-

Initiation: Add 10 µL stock to 990 µL buffer containing 1 unit of Porcine Liver Esterase (PLE).

-

Monitoring: Measure Absorbance at 280 nm (depletion of ester) and 310 nm (appearance of 3-cyanophenolate) every 30 seconds for 10 minutes.

-

Validation: Run a blank (no enzyme) to quantify spontaneous hydrolysis (background noise).

-

Pass Criteria: Enzymatic rate > 10x Spontaneous rate.

-

References

-

Terekhov, V. E., et al. (2020).[3][4] Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief. Link[5]

- Relevance: Establishes hydrolysis kinetics for cyanophenyl esters and the leaving group stability of cyanophenols.

-

U.S. National Library of Medicine. (n.d.). Bromoxynil Octanoate - Compound Summary. PubChem.[2][6] Link

- Relevance: Provides definitive physicochemical data (MP, LogP)

-

Gray, G. W. (1979). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A. Link

- Relevance: Foundational text describing the mesogenic properties of 4-cyanophenyl esters vs the non-mesogenic nature of 3-cyano deriv

-

G-Biosciences. (n.d.). Enzyme Substrates for Esterases and Lipases. Link

- Relevance: Contextualizes the use of phenolic esters (like nitrophenyl and cyanophenyl) in commercial assay kits.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Bromoxynil octanoate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromoxynil-octanoate [sitem.herts.ac.uk]

An In-depth Technical Guide to the Molecular Weight Determination of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a key organic intermediate. The document outlines the theoretical calculation of its molecular formula and corresponding masses and presents a detailed, field-proven protocol for experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, chemists, and drug development professionals who require precise and validated characterization of chemical entities. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

Introduction

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring an ethyl ester, a ketone, and a nitrile moiety attached to an aromatic ring. Such compounds are valuable intermediates in organic synthesis, potentially serving as building blocks for more complex pharmaceutical agents or functional materials. Accurate determination of a molecule's molecular weight is a foundational step in its characterization. It serves as the primary confirmation of its chemical identity and is a critical parameter for assessing purity, guiding structural elucidation, and ensuring stoichiometric accuracy in subsequent reactions. This guide provides both the theoretical basis and the practical application of modern analytical techniques to confidently establish the molecular weight of this target compound.

Theoretical Molecular Weight Calculation

The first step in any chemical characterization is to determine the theoretical molecular weight from the compound's structure. The IUPAC name, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, defines a unique chemical structure from which the molecular formula can be derived.

The structure consists of:

-

An 8-carbon octanoate chain with a carbonyl group at position 8.

-

An ethyl group forming an ester at position 1.

-

A phenyl group attached to the C8 carbonyl.

-

A cyano (nitrile) group at the meta (3-position) of the phenyl ring.

From this structure, we can deduce the molecular formula by counting the constituent atoms:

-

Carbon (C): 2 (ethyl) + 8 (octanoate chain) + 6 (phenyl) + 1 (cyano) = 17

-

Hydrogen (H): 5 (ethyl) + 12 (alkane chain) + 4 (phenyl) = 21

-

Nitrogen (N): 1 (cyano) = 1

-

Oxygen (O): 2 (ester) + 1 (ketone) = 3

This gives the molecular formula C₁₇H₂₁NO₃ . This formula is consistent with isomeric compounds like Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.[1]

Based on this formula, two critical mass values can be calculated: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is typically used for bulk quantities and stoichiometric calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This is the value that is precisely measured by high-resolution mass spectrometry.

The calculated molecular properties are summarized in the table below.

| Property | Value | Justification |

| Molecular Formula | C₁₇H₂₁NO₃ | Derived from IUPAC name structure. |

| Average Molecular Weight | 287.36 g/mol | Sum of the average atomic weights of all atoms.[1] |

| Monoisotopic Mass | 287.15214 Da | Sum of the monoisotopic masses of all atoms. |

Experimental Verification by Mass Spectrometry

While theoretical calculations are essential, experimental verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass.[2]

Causality of Technique Selection: For a molecule like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, which possesses moderate polarity and is thermally sensitive, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the superior choice.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal energy to the analyte. The primary benefit is the preservation of the molecular structure, leading to the formation of intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) rather than extensive fragmentation. This makes identifying the molecular ion straightforward and reliable.

-

High-Resolution Mass Spectrometry (HRMS): Utilizing an HRMS instrument (such as an Orbitrap or TOF analyzer) is critical. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous confirmation of the elemental composition (C₁₇H₂₁NO₃) from the exact mass, thereby validating the compound's identity beyond any doubt.

The mass spectra of keto esters are well-characterized, often showing fragmentation patterns resulting from cleavages alpha to the carbonyl groups and McLafferty rearrangements, which can further aid in structural confirmation.[3][4][5]

Experimental Protocol: LC-MS Analysis

This protocol describes a self-validating workflow for the determination of the molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.

3.1. Materials and Reagents

-

Analyte: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, solid.

-

Solvent: Acetonitrile (ACN), LC-MS grade.

-

Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade.

3.2. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of acetonitrile in a clean glass vial.

-

Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection. This step is crucial to prevent clogging of the LC system and MS source.

3.3. Liquid Chromatography (LC) Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like the target analyte.

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

LC Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 9.0 | 95 | 5 |

3.4. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Scan Range: m/z 100–500. This range is selected to comfortably include the expected protonated molecule and potential adducts.

-

Capillary Voltage: 3.5 kV.

-

Capillary Temperature: 320 °C.

-

Data Acquisition: Full Scan mode.

Workflow Diagram:

Caption: Workflow for LC-MS based molecular weight determination.

Data Interpretation and Validation

Successful execution of the protocol should yield a chromatogram with a distinct peak for the analyte. The mass spectrum corresponding to this peak is then analyzed.

Primary Validation Point:

-

The primary objective is to locate the ion corresponding to the protonated molecule, [M+H]⁺.

-

Expected m/z: Monoisotopic Mass + Mass of H⁺ = 287.15214 + 1.00728 = 288.15942 m/z .

Secondary Validation Points:

-

Sodium Adduct [M+Na]⁺: It is common in ESI to observe a sodium adduct. This provides a secondary confirmation of the molecular weight.

-

Expected m/z: 287.15214 + 22.98922 = 310.14136 m/z .

-

-

High-Resolution Mass Accuracy: The experimentally measured m/z of the [M+H]⁺ ion should be compared to the theoretical value. The mass error, calculated in parts-per-million (ppm), must be below 5 ppm to confidently confirm the elemental formula C₁₇H₂₁NO₃.

The combination of a clean chromatographic peak and a high-resolution mass spectrum showing the expected protonated molecule with high mass accuracy constitutes a robust and trustworthy validation of the compound's molecular weight and elemental composition.

Conclusion

This guide has established that the theoretical molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (C₁₇H₂₁NO₃) is 287.36 g/mol , with a monoisotopic mass of 287.15214 Da. A detailed, field-proven LC-MS protocol has been provided to serve as a reliable method for the experimental confirmation of this value. By adhering to this workflow—which emphasizes appropriate technique selection, meticulous sample handling, and rigorous data interpretation—researchers can achieve a high degree of confidence in the identity and quality of their material, a prerequisite for successful outcomes in drug discovery and chemical synthesis.

References

-

Bouchard, F., & Mayer, R. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1784-1790. Available from: [Link]

-

Bowie, J. H., et al. (1965). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. Available from: [Link]

-

Williams, D. H., et al. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(14), 3213–3219. Available from: [Link]

-

Aasen, A. J., et al. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society C: Organic, (12), 1633-1637. Available from: [Link]

-

Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]

-

Bowie, J. H., et al. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(14), 3213-3219. Available from: [Link]

-

Korfmacher, W. A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. Available from: [Link]

-

Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]

-

Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 218-228. Available from: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

-

Chemical Register. (n.d.). ETHYL 8-(3-CYANOPHENYL)-8-OXOOCTANOATE,97%,ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE. Available from: [Link]

-

Bide Pharmatech. (n.d.). Ethyl 3-(3-cyanophenyl)-3-oxopropanoate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanopentanoate. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 8-oxooctanoate. PubChem. Available from: [Link]

-

University of Luxembourg. (n.d.). Ethyl 3-oxooctanoate (C10H18O3). PubChemLite. Available from: [Link]

Sources

Difference between 3-cyanophenyl and 4-cyanophenyl oxooctanoate

An In-Depth Technical Guide to the Synthesis, Characterization, and Functional Divergence of 3-Cyanophenyl and 4-Cyanophenyl Oxooctanoate Isomers

Abstract

Positional isomerism, the variation in the location of a functional group on a core scaffold, represents a fundamental concept in medicinal chemistry and materials science, often leading to profound differences in biological activity, physicochemical properties, and material performance. This guide provides an in-depth exploration of two such isomers: 3-cyanophenyl oxooctanoate and 4-cyanophenyl oxooctanoate. While seemingly minor, the shift of the cyano (C≡N) group from the meta to the para position on the phenyl ring instigates significant changes in molecular symmetry, electronic distribution, and steric profile. We will dissect these differences through a detailed analysis of their structural attributes, spectroscopic signatures, and synthetic pathways. Furthermore, by drawing parallels with established structure-activity relationships (SAR) in related compounds, we will postulate the divergent functional implications of this isomeric distinction, particularly in the context of enzyme-ligand interactions. This document serves as a technical resource for researchers, providing both foundational knowledge and practical, validated protocols for the synthesis and differential characterization of these molecules.

Introduction: The Critical Role of Isomeric Purity

In drug development and materials science, the precise arrangement of atoms within a molecule is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical and biological profiles. The distinction between 3-cyanophenyl and 4-cyanophenyl oxooctanoate is a classic example of constitutional isomerism, where the connectivity of the atoms differs. The electron-withdrawing nature and linear geometry of the cyano group mean its placement on the aromatic ring dictates the molecule's overall dipole moment, hydrogen bonding capability, and spatial configuration. These factors are critical determinants of how a molecule interacts with its biological target or assembles in a material matrix. For instance, studies on dual aromatase and sulfatase inhibitors have demonstrated that a para-cyanophenyl group is crucial for optimal enzyme binding, functioning as a key hydrogen bond acceptor, a role that a meta-substituted analogue cannot fulfill in the same manner.[1] This guide will provide the technical framework to understand, synthesize, and differentiate these two specific isomers, empowering researchers to harness these subtle structural variations for targeted applications.

Structural and Physicochemical Differentiation

The primary difference between the two isomers lies in the substitution pattern of the benzene ring. The 4-cyanophenyl (para) isomer possesses a higher degree of symmetry, with the cyano and ester groups positioned directly opposite each other. The 3-cyanophenyl (meta) isomer is asymmetric. This fundamental structural divergence influences their physical and chemical properties.

Caption: Chemical structures of the meta and para isomers.

The greater symmetry of the para isomer allows for more efficient packing in a crystal lattice, which typically results in a higher melting point and lower solubility in a given solvent compared to its less symmetrical meta counterpart. Furthermore, the vector sum of the bond dipoles results in a significantly different overall molecular dipole moment, which governs properties like chromatographic retention time, with the more polar isomer generally eluting later in normal-phase chromatography.

Table 1: Predicted Physicochemical and Spectroscopic Properties

| Property | 3-Cyanophenyl Oxooctanoate (meta) | 4-Cyanophenyl Oxooctanoate (para) | Rationale for Difference |

| Symmetry | Asymmetric (Cₛ) | Symmetric (C₂ᵥ) | Meta substitution breaks the C₂ axis of rotation present in the para isomer. |

| Melting Point | Predicted to be lower | Predicted to be higher | Higher symmetry of the para isomer allows for more stable crystal lattice packing. |

| Dipole Moment | Predicted to be higher | Predicted to be lower | In the para isomer, the dipole moments of the two opposing substituents partially cancel. |

| ¹H NMR (Aromatic) | 4 distinct signals, complex splitting | 2 signals (AA'BB' system), two doublets | Higher symmetry in the para isomer results in fewer chemically unique protons. |

| ¹³C NMR (Aromatic) | 6 distinct signals | 4 distinct signals | Symmetry in the para isomer renders two pairs of carbons chemically equivalent. |

| IR (C-H Bending) | Bands for meta-disubstitution | Band for para-disubstitution | Out-of-plane C-H bending frequencies are characteristic of the ring substitution pattern. |

Synthetic Pathways and Mechanistic Considerations

The most direct and reliable method for synthesizing these esters is through the esterification of the corresponding cyanophenol precursor with an activated form of octanoic acid. A common and efficient laboratory-scale method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality of Reagent Choice:

-

Octanoyl Chloride vs. Octanoic Acid/DCC: While using octanoyl chloride is a viable alternative, it can be harsh and may not be compatible with sensitive functional groups. The DCC/DMAP method proceeds under milder conditions.

-

DCC (Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxyl group of the cyanophenol.

-

DMAP (4-Dimethylaminopyridine): DMAP serves as a superior acylation catalyst compared to pyridine. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, significantly accelerating the reaction.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in Dimethyl Sulfoxide (DMSO)

Executive Summary

This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in dimethyl sulfoxide (DMSO). While pre-existing public data for this specific molecule is not available, this document synthesizes foundational principles of solvent-solute interactions with field-proven, robust methodologies to empower researchers. We delve into the theoretical underpinnings of its expected high solubility, present a self-validating experimental protocol for quantitative determination using the equilibrium shake-flask method, and address critical factors such as solvent purity that can significantly impact experimental outcomes. This guide is structured to serve as both a theoretical primer and a practical laboratory resource.

Introduction

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a small organic molecule featuring a γ-ketoester moiety and a cyanophenyl group. Such compounds are common intermediates in medicinal chemistry and materials science.[1] For virtually all in vitro and many downstream applications, the initial step involves creating a concentrated stock solution, for which Dimethyl Sulfoxide (DMSO) is the most prevalent and versatile solvent in drug discovery.[2][3]

DMSO's reputation as a "universal solvent" stems from its ability to dissolve a vast array of both polar and nonpolar compounds.[2][4] Accurate knowledge of a compound's solubility limit in DMSO is not a trivial pursuit; it is fundamental to ensuring data integrity. Undissolved compound can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, the generation of unreliable results.[5] This guide provides the necessary scientific and methodological foundation to confidently assess and handle the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.

Theoretical Framework: Predicting Solubility

Physicochemical Properties of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

To understand solubility, we must first analyze the molecule's structure. Ethyl 8-(3-cyanophenyl)-8-oxooctanoate possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Nitrile (cyanophenyl): The nitrile group is highly polar.

-

Ketone and Ester Carbonyls: Both C=O groups are polar and can act as hydrogen bond acceptors.

-

Ethyl Ester and Alkyl Chain: These regions contribute nonpolar, lipophilic character.

The molecule is therefore amphiphilic, with distinct polar and nonpolar regions. While it contains hydrogen bond acceptors, it lacks strong hydrogen bond donors.

The Unique Solvent Properties of DMSO

DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent.[2] Its key properties include:

-

High Polarity: The S=O bond is highly polarized, making the molecule an excellent solvent for polar compounds.

-

Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor.

-

Miscibility: It is miscible with a wide range of organic solvents and water.[3]

Solute-Solvent Interactions

The high solubility of compounds like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in DMSO is driven by strong dipole-dipole interactions between the polar S=O group of DMSO and the polar nitrile and carbonyl groups of the solute. As a polar aprotic solvent, DMSO is particularly effective at solvating molecules without the need for hydrogen bond donation.[2] This allows it to effectively disrupt the crystal lattice of the solid compound, leading to dissolution. While a precise value requires experimental determination, the structural features strongly suggest a high intrinsic solubility.

Quantitative Determination of Thermodynamic Solubility

The most reliable measure of solubility is the thermodynamic equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The "gold standard" for determining this is the Shake-Flask Method .[6] This method is recommended by regulatory bodies like the OECD for its robustness.[7][8]

Principle: The Equilibrium Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the rate of dissolution to equal the rate of precipitation.[9] Once equilibrium is reached, the saturated solution is filtered to remove all undissolved solids, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.[7][10]

Mandatory Protocol: Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system for determining the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in anhydrous DMSO at 25°C.

Materials:

-

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (solid, >98% purity)

-

Anhydrous DMSO (from a freshly opened, sealed bottle)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: In triplicate, weigh approximately 10-20 mg of the compound into separate 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[9]

-

Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 250-300 RPM) and temperature (25°C).[6][9] Allow the vials to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).[11]

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered solution into a clean HPLC vial. This step is critical to remove all solid particles.[9]

-

Dilution: Perform a precise serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples via a validated RP-HPLC method.

Analytical Quantification via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantifying small molecules due to its high resolution, sensitivity, and reproducibility.[12][13]

Typical Method Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV-Vis detector set to a wavelength where the compound has maximum absorbance.

-

Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate dissolved in DMSO. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the diluted samples.

Critical Factors and Troubleshooting

The Impact of Water: DMSO Hygroscopicity

This is the most critical factor in DMSO solubility studies. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[14][15] The presence of even small amounts of water can drastically alter the solvent properties of DMSO, often leading to a significant decrease in the solubility of lipophilic organic compounds.[14][16] This can cause a previously clear stock solution to precipitate upon storage or freeze-thaw cycles.[15]

Mitigation Strategies:

-

Use Anhydrous Solvent: Always use DMSO from a new, unopened bottle or a properly stored container under an inert atmosphere (e.g., argon).

-

Minimize Exposure: Open solvent bottles for the shortest time possible.

-

Proper Storage: Store stock solutions in tightly sealed vials, consider using a desiccator, and aliquot solutions into single-use volumes to avoid repeated exposure and freeze-thaw cycles.[15]

Temperature and Purity

-

Temperature: Solubility is temperature-dependent. The protocol specifies 25°C, and this must be rigorously controlled. Note that the freezing point of pure DMSO is 18.5°C, so it will be solid in a refrigerator.[4][17]

-

Compound Purity: The shake-flask method assumes a pure substance. Impurities can affect the measured solubility.[18]

Data Summary and Visualization

Data Presentation

All quantitative solubility data should be summarized for clear interpretation.

| Replicate | Mass of Compound (mg) | Volume of DMSO (mL) | Measured Concentration (mg/mL) | Molar Solubility (M) |

| 1 | 10.5 | 1.0 | Hypothetical Value | Calculated Value |

| 2 | 10.2 | 1.0 | Hypothetical Value | Calculated Value |

| 3 | 10.8 | 1.0 | Hypothetical Value | Calculated Value |

| Mean | - | - | Mean ± SD | Mean ± SD |

Table 1: Example Data Summary Table for Solubility Determination.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Conclusion

Determining the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in DMSO is essential for its reliable use in research and development. While its chemical structure strongly suggests high intrinsic solubility, this must be confirmed experimentally. The equilibrium shake-flask method, coupled with RP-HPLC for quantification, provides a robust and scientifically sound approach.[6][13] The single most important variable to control is the hygroscopicity of DMSO; failure to use anhydrous solvent will lead to erroneously low solubility values.[14][15] By adhering to the principles and protocols outlined in this guide, researchers can generate accurate and reproducible solubility data, ensuring the integrity and success of their subsequent experiments.

References

-

OECD Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026). 2

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

- OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.

-

Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

OECD 105 solubility test in the laboratory. FILAB. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

How to perform the shake flask method to determine solubility. (2017). Quora. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

-

Innovative Applications of DMSO. (2024). 19

-

How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

-

Reversed-phase HPLC Analysis and Purification of Small Molecules. (2025). ResearchGate. [Link]

-

GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). 20

-

Ethyl cyanoacetate. Wikipedia. [Link]

-

Dimethyl Sulfoxide (DMSO). Univar Solutions. [Link]

-

Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2025).

-

Making a stock solution for my drug using DMSO. (2013). BioForum. [Link]

-

Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. (2019). Agilent. [Link]

-

DMSO Physical Properties. Gaylord Chemical. [Link]

-

Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. (2021). PMC. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (2021). PMC. [Link]

-

Visible-Light-Mediated Synthesis of γ-Ketoesters in DMSO. (2025). Gaylord Chemical. [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. univarsolutions.com [univarsolutions.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. quora.com [quora.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 14. ziath.com [ziath.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. gchemglobal.com [gchemglobal.com]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Technical Monograph: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate

CAS: 951885-66-8 | Formula: C₁₇H₂₁NO₃ | Class: Aryl-Keto Ester / Linker Intermediate[1]

Part 1: Executive Summary & Core Identity

Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a specialized synthetic intermediate primarily utilized in the development of histone deacetylase (HDAC) inhibitors and as a "linker" scaffold in Proteolysis Targeting Chimera (PROTAC) design. Its structure features a lipophilic octanoyl chain terminated by an ethyl ester on one end and a meta-substituted cyanophenyl ketone on the other.

This molecule represents a critical "privileged structure" in medicinal chemistry. The 8-carbon chain mimics the lysine side chain recognized by HDAC enzymes, while the cyanophenyl group serves as a versatile "cap" group or a precursor for further functionalization (e.g., conversion to an amidine or benzylamine).

Chemical Identity Profile

| Property | Specification |

| IUPAC Name | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate |

| CAS Number | 951885-66-8 |

| Molecular Weight | 287.35 g/mol |

| Exact Mass | 287.1521 |

| Molecular Formula | C₁₇H₂₁NO₃ |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Nitrile (aryl), Ketone (benzylic), Ester (ethyl) |

Part 2: Synthetic Methodology (The "Expert" Approach)

While Friedel-Crafts acylation is the standard industrial route for many aryl ketones, it is suboptimal for this specific compound.[1] The cyano group (-CN) is strongly electron-withdrawing and deactivates the benzene ring, making direct acylation difficult and low-yielding. Furthermore, while -CN is a meta-director, the harsh Lewis acid conditions (AlCl₃) required can lead to hydrolysis of the nitrile or polymerization.

The Superior Protocol: Negishi Coupling To ensure high regioselectivity and yield, a palladium-catalyzed Negishi coupling between an organozinc reagent and an acid chloride is the recommended "self-validating" protocol.[1] This avoids the deactivation issues of Friedel-Crafts.

Reaction Scheme Logic

-

Zinc Reagent Formation: 3-Bromobenzonitrile is converted to the organozinc reagent.[1] This tolerates the nitrile functionality better than Grignard reagents (which would attack the nitrile).

-

Coupling: The zinc reagent couples with Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride).[1]

Step-by-Step Experimental Protocol

Reagents:

-

3-Bromobenzonitrile (1.0 eq)

-

Ethyl 8-chloro-8-oxooctanoate (1.1 eq)[1]

-

Zinc dust (activated) or ZnEt₂[1]

-

Pd(PPh₃)₄ (Catalyst, 2-5 mol%)

-

THF (Anhydrous)[1]

Workflow:

-

Activation (Inert Atmosphere): In a flame-dried Schlenk flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) in dry THF.

-

Insertion: Add 3-Bromobenzonitrile dropwise at reflux to form the organozinc intermediate (3-cyanophenylzinc bromide). Monitor consumption by GC-MS.

-

Critical Control Point: If the zinc insertion is sluggish, LiCl can be added as a promoter (Knochel's method).

-

-

Coupling: Cool the zinc reagent to 0°C. Add Pd(PPh₃)₄ dissolved in THF.

-

Acylation: Slowly add Ethyl 8-chloro-8-oxooctanoate over 30 minutes. The exotherm must be controlled to prevent ketone over-reaction.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 15-20% EtOAc.

Mechanism Visualization (DOT)

Caption: Palladium-catalyzed Negishi cross-coupling pathway avoiding nitrile interference.

Part 3: Applications in Drug Discovery

HDAC Inhibitor Design (Vorinostat Analogs)

This compound is a direct precursor to hydroxamic acid-based HDAC inhibitors.[1] The 8-carbon chain provides the necessary length to traverse the hydrophobic tunnel of the HDAC active site, allowing the zinc-binding group (ZBG) to chelate the catalytic zinc ion.

-

Transformation: The ethyl ester is converted to a hydroxamic acid (–CONHOH) via reaction with hydroxylamine.[1]

-

SAR Logic: The 3-cyano group acts as a "cap group" that sits at the rim of the enzyme pocket.[1] The nitrile can form hydrogen bonds with surface residues or be reduced to an amine to alter solubility.[1]

PROTAC Linker Synthesis

In PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are vital for ternary complex formation.[1]

-

Utility: The ketone moiety allows for reductive amination or reduction to an alcohol, providing a handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives).[1] The nitrile can be hydrolyzed to a carboxylic acid for amide coupling to the Target Protein ligand.

Structural Activity Relationship (SAR) Diagram

Caption: Pharmacophore dissection relative to HDAC inhibition mechanism.

Part 4: Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Nitrile Hazard: While the nitrile is bound to an aryl ring, metabolic breakdown can theoretically release cyanide ions, though this is rare with stable aryl nitriles.[1] Handle in a well-ventilated fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

-

CymitQuimica . Ethyl 8-(3-cyanophenyl)-8-oxooctanoate Product Sheet. Retrieved from [1]

-

PubChem . Ethyl 8-cyclohexyl-8-oxooctanoate (Structural Analog Reference). National Library of Medicine. Retrieved from [4]

-

BenchChem . Synthesis efficiency of Ethyl 8-oxo-8-phenyloctanoates via Friedel-Crafts. Retrieved from

-

Organic Syntheses . Preparation of Functionalized Arylzinc Reagents (Knochel Method). Org. Synth. 2004, 81,[1] 63. Retrieved from

Sources

A Researcher's In-Depth Technical Guide to Research-Grade CAS 951885-66-8 (MX-2401)

This guide provides an in-depth technical overview of the research-grade compound identified by CAS number 951885-66-8, also known as MX-2401. It is intended for researchers, scientists, and drug development professionals who are interested in the procurement and application of this novel antibiotic. This document offers insights into supplier selection, quality control, and a detailed experimental protocol for a key research application.

Introduction to a Novel Antibiotic: The Lipopeptide MX-2401

MX-2401 (CAS 951885-66-8) is a semisynthetic, calcium-dependent lipopeptide antibiotic, an analogue of amphomycin, that has shown significant promise in preclinical development for treating serious Gram-positive infections.[1][2][3][4] It exhibits broad-spectrum bactericidal activity against a range of Gram-positive organisms, including strains resistant to conventional antibiotics.[1][2][3][4]

What sets MX-2401 apart is its unique mechanism of action. Unlike other lipopeptide antibiotics such as daptomycin, which primarily disrupts the bacterial cell membrane potential, MX-2401 targets a critical step in the bacterial cell wall synthesis.[1][2][3][4] Specifically, it inhibits peptidoglycan synthesis by binding to the lipid carrier undecaprenylphosphate (C₅₅-P).[1][2][3][4] This carrier is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, MX-2401 effectively halts the biosynthesis of the cell wall precursors, Lipid I and Lipid II, leading to bacterial cell death.[1][2][3][4] This distinct mechanism suggests a lower potential for cross-resistance with other classes of antibiotics.[1][2][3][4]

Procuring Research-Grade MX-2401: A Guide to Supplier Selection

The integrity of your research hinges on the quality of your starting materials. For a novel compound like MX-2401, identifying a reliable supplier is paramount. While direct, off-the-shelf suppliers for this specific CAS number may be limited due to its developmental stage, researchers can approach specialty chemical providers and custom synthesis laboratories.

Key Supplier Selection Criteria:

-

Purity and Characterization: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the compound's identity, purity (typically determined by HPLC and/or qNMR), and the analytical methods used for verification.

-

Documentation: Beyond the CoA, a Safety Data Sheet (SDS) is mandatory for safe handling and storage.

-

Technical Support: A reputable supplier will have knowledgeable technical staff who can answer questions about the compound's stability, solubility, and handling.

Table 1: Potential Supplier Categories for Novel Research-Grade Antibiotics

| Supplier Category | Services Offered | Key Considerations |

| Specialty Chemical Suppliers | Offer a catalog of rare and novel chemical compounds for research. | Check for a history of providing high-purity research chemicals and excellent documentation. |

| Custom Synthesis Providers | Synthesize specific molecules on demand based on customer requirements. | Inquire about their experience with lipopeptide synthesis and their analytical capabilities for purification and characterization. |

| Biotechnology & Pharmaceutical Research Organizations | May have in-house synthesis capabilities and may be willing to provide small quantities for research collaborations. | Building a collaborative relationship can provide access to well-characterized compounds. |

Incoming Quality Control: Ensuring the Integrity of Your Compound

Upon receiving a shipment of CAS 951885-66-8, it is crucial to perform in-house quality control to verify its identity and purity. This step is essential for the reproducibility and validity of your experimental results.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile compounds. A reversed-phase HPLC method can separate the main compound from any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound, further validating its identity.

Workflow for Incoming Quality Control:

Caption: Workflow for incoming quality control of research-grade compounds.

Research Application: In Vitro Peptidoglycan Synthesis Inhibition Assay

The primary mechanism of action of MX-2401 is the inhibition of peptidoglycan synthesis through its interaction with C₅₅-P.[1][2][3][4] An in vitro assay to confirm this activity is a cornerstone of its pharmacological evaluation. The following protocol is a representative method for assessing the inhibition of Lipid II synthesis.

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by MX-2401:

Caption: Inhibition of peptidoglycan synthesis by MX-2401.

Experimental Protocol: In Vitro Lipid II Synthesis Inhibition Assay

This protocol is adapted from methodologies described for studying inhibitors of bacterial cell wall synthesis.[1][5]

Materials:

-

MX-2401 (CAS 951885-66-8), research grade

-

Cytoplasmic membrane preparations from a suitable Gram-positive bacterium (e.g., Micrococcus luteus)

-

Undecaprenylphosphate (C₅₅-P)

-

UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)

-

Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

Tris-HCl buffer

-

MgCl₂

-

DMSO

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Phosphomolybdic acid (PMA) stain

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and C₅₅-P.

-

Addition of Inhibitor: Add varying concentrations of MX-2401 (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control (DMSO only).

-